Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H9N3O4. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by nitration and subsequent cyclization to form the imidazo[1,2-a]pyridine core . Industrial production methods often employ similar strategies but are optimized for higher yields and scalability.
Chemical Reactions Analysis
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as DNA synthesis and repair .
Comparison with Similar Compounds
Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the methyl group at the 3-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core but differ in their functional groups and biological activities.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
IUPAC Name |
ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)10-7(2)13-6-8(14(16)17)4-5-9(13)12-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKFVYIKVOQFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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